molecular formula C15H13NO2 B13980218 Methyl 9-methyl-9H-carbazole-4-carboxylate CAS No. 89369-38-0

Methyl 9-methyl-9H-carbazole-4-carboxylate

Cat. No.: B13980218
CAS No.: 89369-38-0
M. Wt: 239.27 g/mol
InChI Key: FUOHVVAEEDVXDU-UHFFFAOYSA-N
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Description

Methyl 9-methyl-9H-carbazole-4-carboxylate is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological properties. This particular compound is characterized by a methyl group attached to the nitrogen atom and a carboxylate group at the 4-position of the carbazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 9-methyl-9H-carbazole-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 9-methyl-9H-carbazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.

Major Products

Scientific Research Applications

Methyl 9-methyl-9H-carbazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 9-methyl-9H-carbazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-methyl-9H-carbazole-4-carboxylate is unique due to the presence of both a methyl group and a carboxylate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89369-38-0

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

methyl 9-methylcarbazole-4-carboxylate

InChI

InChI=1S/C15H13NO2/c1-16-12-8-4-3-6-10(12)14-11(15(17)18-2)7-5-9-13(14)16/h3-9H,1-2H3

InChI Key

FUOHVVAEEDVXDU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C=CC=C31)C(=O)OC

Origin of Product

United States

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